molecular formula C17H13NO4S2 B2657939 3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 851304-37-5

3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2657939
CAS No.: 851304-37-5
M. Wt: 359.41
InChI Key: KYPPPNJVSYMDJB-GXDHUFHOSA-N
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Description

3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a rhodanine-furan conjugate with a thiazolidinone core featuring a phenyl-substituted furan moiety and a propanoic acid side chain. Its structure includes a conjugated system (5E-configuration) and a sulfanylidene group, contributing to its electronic and steric properties.

Properties

IUPAC Name

3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c19-15(20)8-9-18-16(21)14(24-17(18)23)10-12-6-7-13(22-12)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,20)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPPPNJVSYMDJB-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolidine ring. One common approach is to react a suitable thiazolidine derivative with a phenyl-substituted furan derivative under controlled conditions. The reaction conditions may include the use of a strong base or acid catalyst, and the reaction is often carried out in an organic solvent at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazolidine ring can be oxidized to form a sulfoxide or sulfone derivative.

  • Reduction: : The compound can be reduced to form a thiol derivative.

  • Substitution: : The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride.

Major Products Formed

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Thiol derivatives.

  • Substitution: : Nitro or halogenated phenyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: : It might be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not well-documented, but it likely involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Bromophenyl Substitution

  • Compound: 2-((5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid (C₁₇H₁₂BrNO₄S₂)
  • Key Differences: The bromine atom at the 4-position of the phenyl ring introduces steric bulk and electron-withdrawing effects. Molecular Weight: 438.31 g/mol (vs. ~323 g/mol for the target compound).

Nitrophenyl Substitution

  • Compound: 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
  • Key Differences: The nitro group (NO₂) is a strong electron-withdrawing substituent, increasing electrophilicity of the conjugated system. Impact: May improve binding to enzymes via nitro group interactions but could reduce metabolic stability.

Methoxyphenyl Substitution

  • Compound: 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (C₁₄H₁₃NO₄S₂)
  • Key Differences: Methoxy group (OCH₃) is electron-donating, increasing electron density on the aromatic ring.

Variations in the Acidic Side Chain

Acetic Acid Derivative

  • Compound : {(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid
  • Key Differences: Shorter side chain (acetic acid vs. propanoic acid). Impact: Reduced steric hindrance and altered pKa (predicted pKa ~2.5 vs. ~3.0 for propanoic acid), affecting ionization and target binding.

Ethyl Ester Analog

  • Compound: Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate
  • Key Differences: Ethyl ester group replaces the carboxylic acid.

Core Modifications: Thiazolidinone vs. Rhodanine Derivatives

Cinnamylidene-Substituted Rhodanine

  • Compound: (5Z)-5-[(2E)-2-methyl-3-phenyl-2-propenylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid (ONO-2235)
  • Key Differences: Cinnamylidene substituent instead of phenylfuran. Impact: Demonstrated antidiabetic activity (Kinedak®), suggesting the thiazolidinone core’s versatility in medicinal chemistry.

Biological Activity

3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antimalarial, and enzyme inhibition properties.

Chemical Structure

The compound's structure can be represented as follows:

C17H15N2O4S\text{C}_{17}\text{H}_{15}\text{N}_{2}\text{O}_{4}\text{S}

1. Antimicrobial Activity

Research has indicated that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml . However, the specific activity of this compound remains under investigation.

2. Antimalarial Activity

The compound has also been evaluated for its antimalarial effects. In vitro studies against Plasmodium falciparum strains revealed varying degrees of efficacy. For example, the IC50 values were reported at approximately 35 µM for chloroquine-sensitive strains and higher for resistant strains. This suggests potential for further development as an antimalarial agent .

3. Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented. The compound was tested against the NS2B-NS3 protease of the Dengue virus and showed notable inhibition, which could pave the way for its use in antiviral therapies . Furthermore, it was assessed for its ability to inhibit bacterial transferase and metalloprotease activities, highlighting its versatility in targeting various biological pathways.

Table 1: Summary of Biological Activities

Activity Target IC50/MIC Values Reference
AntibacterialStaphylococcus aureusMIC = 16–32 mg/ml
AntimalarialPlasmodium falciparumIC50 = 35 µM (sensitive)
Enzyme InhibitionDengue virus proteaseSignificant inhibition

The biological activity of this compound is likely mediated through several mechanisms:

  • Nucleophilic Attack : The mercapto group in the thiazolidine ring may engage in nucleophilic attacks on electrophilic centers in target proteins.
  • Enzyme Interaction : The compound's structure allows it to fit into active sites of enzymes, potentially leading to competitive inhibition.
  • Cellular Uptake : The presence of a phenyl furan moiety may facilitate cellular uptake, enhancing bioavailability and efficacy.

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